N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a biphenyl sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through cyclization reactions involving 2-aminopyridine and aldehydes under acidic conditions . The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.
The biphenyl sulfonamide part is synthesized separately, often starting from biphenyl compounds that undergo sulfonation using reagents like chlorosulfonic acid. The final step involves coupling the imidazo[1,2-a]pyridine derivative with the biphenyl sulfonamide through nucleophilic substitution reactions, typically using bases like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors to maintain consistent reaction conditions, and employing purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Compounds like zolpidem and alpidem, which are used as sedatives and anxiolytics.
Biphenyl sulfonamides: Compounds such as celecoxib, a nonsteroidal anti-inflammatory drug.
Uniqueness
N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its combined structural features, which allow it to interact with a broader range of biological targets compared to simpler imidazo[1,2-a]pyridine or biphenyl sulfonamide derivatives. This dual functionality enhances its potential as a versatile therapeutic agent.
Properties
IUPAC Name |
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-16-6-5-13-24-15-19(23-21(16)24)14-22-27(25,26)20-11-9-18(10-12-20)17-7-3-2-4-8-17/h2-13,15,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELMSASLBYTVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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